Bienvenue dans la boutique en ligne BenchChem!

5-iodo-1H-pyrazolo[3,4-b]pyridine

Synthetic Methodology Cross-Coupling Kinase Inhibitor Synthesis

Differentiated by its reactive C5-iodo group, 5-iodo-1H-pyrazolo[3,4-b]pyridine delivers superior performance in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) due to lower C-I bond dissociation energy (50–60 kcal/mol vs. 65–85 kcal/mol for C-Br/C-Cl). Documented 88% yield in Buchwald-Hartwig amination for TRK inhibitor synthesis. Enables rapid SAR exploration across multiple kinase targets (TRKA IC50 56 nM, Mps1 IC50 2.6 nM, TBK1 IC50 0.2 nM). Unique I-125 labeling capability for SPECT imaging. 96% purity, ideal for lead optimization.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
CAS No. 1305324-99-5
Cat. No. B1402734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-1H-pyrazolo[3,4-b]pyridine
CAS1305324-99-5
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=NC=C1I
InChIInChI=1S/C6H4IN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
InChIKeyNUGYPSIUBDHUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1H-pyrazolo[3,4-b]pyridine CAS 1305324-99-5: Molecular Identity and Core Procurement Specifications


5-Iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1305324-99-5) is a heterobicyclic building block comprising a pyrazole ring fused to a pyridine ring, featuring an iodine atom at the 5-position of the pyridine moiety [1]. With a molecular formula of C6H4IN3 and a molecular weight of 245.02 g/mol, this compound belongs to the pyrazolo[3,4-b]pyridine class, a scaffold that has been extensively exploited in medicinal chemistry, with over 300,000 derivatives described and featured in more than 5,500 references and 2,400 patents up to 2022 [2]. The compound is primarily utilized as a versatile intermediate for further functionalization, particularly through the reactive C5-iodo group, which enables metal-catalyzed cross-coupling reactions essential for structure-activity relationship (SAR) exploration and lead optimization in kinase inhibitor discovery programs .

Why 5-Iodo-1H-pyrazolo[3,4-b]pyridine Cannot Be Substituted with Generic 5-Halo Analogs in Cross-Coupling and Radiopharmaceutical Applications


Direct substitution of 5-iodo-1H-pyrazolo[3,4-b]pyridine with its 5-bromo or 5-chloro analogs is not functionally equivalent in critical downstream applications. The 5-iodo derivative exhibits fundamentally different reactivity profiles in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond (approximately 50-60 kcal/mol) compared to C-Br (approximately 65-75 kcal/mol) and C-Cl (approximately 80-85 kcal/mol), enabling more facile oxidative addition and higher turnover frequencies in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. Furthermore, the specific utility of the iodine atom for isotopic labeling with iodine-125 for radiopharmaceutical development is a unique attribute not shared by other halogen analogs . The following quantitative evidence delineates these critical differentiators that directly impact synthetic feasibility, reaction yields, and research applicability.

Quantitative Differentiation of 5-Iodo-1H-pyrazolo[3,4-b]pyridine from 5-Halo Analogs and In-Class Alternatives


Superior Reactivity in Cross-Coupling: Iodo vs. Bromo in Buchwald-Hartwig Amination

In a patent-defined synthetic route for the TRK inhibitor Trk-IN-10, the 5-iodo-1H-pyrazolo[3,4-b]pyridine intermediate (Compound 8) was directly employed in a Buchwald-Hartwig amination with meta-aminobenzoic acid derivatives, achieving an isolated yield of 88% . This reaction leveraged the superior electrophilicity of the C-I bond, a reactivity profile not achievable with the corresponding 5-bromo derivative under identical conditions; in fact, the synthesis explicitly required an iodination step (N-iodosuccinimide, 92% yield) of 5-bromo-1H-pyrazolo[3,4-b]pyridine to access the reactive iodo intermediate necessary for the subsequent coupling . This differential reactivity is rooted in the significantly lower bond dissociation energy of the C-I bond (50-60 kcal/mol) compared to the C-Br bond (65-75 kcal/mol), which translates to a substantially lower activation barrier for oxidative addition to Pd(0) catalysts [1].

Synthetic Methodology Cross-Coupling Kinase Inhibitor Synthesis

Unique Radiopharmaceutical Potential: Iodine-125 Labeling Capability

The 5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold is uniquely positioned for radiopharmaceutical development due to the presence of the iodine atom, which can be isotopically substituted with iodine-125, a gamma-emitting radioisotope widely used in single-photon emission computed tomography (SPECT) imaging and targeted radionuclide therapy . This capability is entirely absent in the 5-bromo, 5-chloro, and 5-fluoro analogs, as neither bromine nor chlorine possesses suitable radioisotopes for analogous in vivo imaging applications (Br-76 and Br-77 are positron emitters with complex decay schemes and limited availability; F-18 requires dedicated cyclotron facilities and specialized radiochemistry distinct from simple isotopic exchange) [1]. The 5-iodo derivative therefore offers a direct and cost-effective entry point for developing kinase-targeted imaging agents without extensive radiosynthetic infrastructure.

Radiopharmaceuticals Molecular Imaging PET Tracers

Physical Properties and Handling: Density and Boiling Point Differentiation

The 5-iodo derivative exhibits significantly different physical properties compared to its lighter halogen analogs, which directly impacts purification and handling protocols. The iodine atom contributes substantially higher density (2.2 ± 0.1 g/cm³) and elevated boiling point (379.8 ± 22.0 °C at 760 mmHg) relative to the 5-bromo analog (density approximately 1.8 g/cm³, boiling point approximately 320 °C) and 5-fluoro analog (density approximately 1.4 g/cm³, boiling point approximately 260 °C) [1]. These differences are quantitatively predictable based on halogen atomic mass and van der Waals radius, but they necessitate distinct purification strategies: the higher boiling point of the iodo derivative reduces volatility loss during rotary evaporation, while the increased density facilitates easier separation during aqueous workup [2].

Physicochemical Properties Formulation Purification

Kinase Inhibition Potential: Scaffold-Derived Activity Benchmarking

While direct kinase inhibition data for the unsubstituted 5-iodo-1H-pyrazolo[3,4-b]pyridine core are limited, extensive SAR studies on pyrazolo[3,4-b]pyridine-based inhibitors provide quantitative benchmarks for the scaffold's potential across multiple kinase targets. For instance, a derivative (compound C03) exhibited TRKA kinase inhibition with an IC50 of 56 nM and antiproliferative activity against the Km-12 cell line with an IC50 of 0.304 μM [1]. Similarly, compound 31 demonstrated Mps1 kinase inhibition with an IC50 of 2.596 nM and displayed reasonable kinome selectivity against a panel of 606 wild-type kinases at 1 μM [2]. Compound 15y achieved TBK1 inhibition with an IC50 of 0.2 nM and effective suppression of downstream IFN signaling in THP-1 and RAW264.7 cells [3]. These data establish the pyrazolo[3,4-b]pyridine core as a privileged scaffold capable of achieving single-digit nanomolar potency across diverse kinase targets, providing a validated baseline for the 5-iodo derivative as a strategic starting point for SAR exploration.

Kinase Inhibition TRK Mps1 TBK1 Medicinal Chemistry

High-Value Application Scenarios for 5-Iodo-1H-pyrazolo[3,4-b]pyridine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization via Palladium-Catalyzed Cross-Coupling

Based on the documented 88% yield in Buchwald-Hartwig amination using the 5-iodo derivative as a key intermediate in TRK inhibitor synthesis , medicinal chemistry teams should prioritize this compound for SAR campaigns targeting TRKA (baseline IC50 = 56 nM for optimized pyrazolo[3,4-b]pyridine derivatives [1]), Mps1 (baseline IC50 = 2.596 nM [2]), or TBK1 (baseline IC50 = 0.2 nM [3]). The reactive 5-iodo handle enables rapid diversification at the pyridine ring position, a critical site for modulating kinase selectivity and potency. The superior electrophilicity of the C-I bond relative to C-Br or C-Cl ensures efficient coupling with a broad range of aryl, heteroaryl, and amine nucleophiles under mild conditions, accelerating lead optimization timelines.

Development of SPECT Imaging Agents for Kinase Target Engagement Studies

The unique capability for I-125 isotopic labeling positions the 5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold as a strategic starting material for developing SPECT imaging probes . Groups engaged in translational oncology research can leverage this compound to synthesize radiolabeled kinase inhibitor analogs for non-invasive visualization of TRK, Mps1, or TBK1 expression in tumor xenograft models. This application is particularly valuable for confirming target engagement in vivo and for patient stratification in clinical trials of kinase-targeted therapies. The 59.4-day half-life of I-125 provides sufficient shelf-life for multi-center imaging studies without the logistical constraints associated with short-lived positron emitters .

Rapid Diversification for Fragment-Based and Scaffold-Hopping Drug Discovery

For groups employing fragment-based drug discovery or scaffold-hopping strategies, the 5-iodo-1H-pyrazolo[3,4-b]pyridine core offers a validated entry point into the pyrazolo[3,4-b]pyridine chemical space, which has yielded potent inhibitors across multiple kinase families (TRK, Mps1, TBK1, CDK, PI4KIIIβ) [1][2][3][4]. The iodine atom serves as a versatile synthetic handle for introducing diverse pharmacophoric elements via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling rapid generation of focused libraries for hit-to-lead optimization. The favorable physical properties of the iodo derivative (density 2.2 g/cm³, boiling point 379.8 °C [5]) facilitate straightforward purification and handling during parallel synthesis campaigns.

Quote Request

Request a Quote for 5-iodo-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.